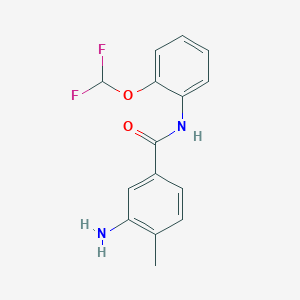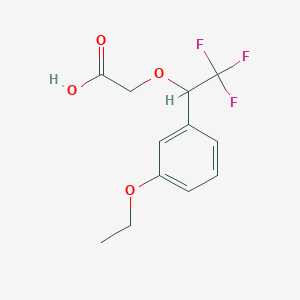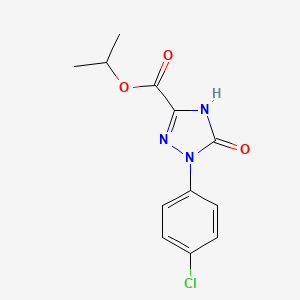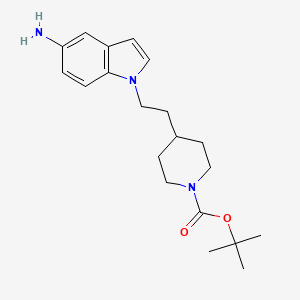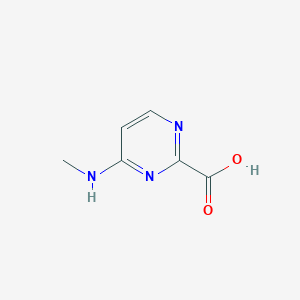![molecular formula C9H7BrN2O2 B12996700 5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminopyridine with α-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,5-a]pyridine ring system. The final product is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed:
- Substituted imidazo[1,5-a]pyridines with various functional groups.
- Oxidized or reduced derivatives of the carboxylic acid group.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of organic semiconductors and luminescent materials.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. In other applications, the compound may interact with molecular targets such as receptors or DNA, modulating their function and activity.
Comparaison Avec Des Composés Similaires
- 5-Chloro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
- 5-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
- 5-Iodo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Comparison:
Substituent Effects: The presence of different halogen atoms (chlorine, fluorine, iodine) at the 5-position can influence the compound’s reactivity and biological activity. Bromine provides a balance between reactivity and stability.
Chemical Properties: The size and electronegativity of the halogen atoms affect the compound’s chemical properties, such as solubility and polarity.
Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituent, with some showing enhanced activity against specific targets.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
5-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)6-3-2-4-7(10)12(5)6/h2-4H,1H3,(H,13,14) |
Clé InChI |
MLIBWMSLGUYDGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1C(=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride](/img/structure/B12996630.png)
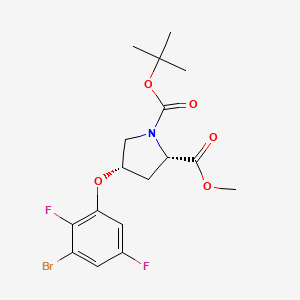
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)

